![molecular formula C13H13FN2O3S B5608300 3-fluoro-4-methoxy-N-(2-pyridinylmethyl)benzenesulfonamide](/img/structure/B5608300.png)
3-fluoro-4-methoxy-N-(2-pyridinylmethyl)benzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves the introduction of functional groups into the benzenesulfonamide structure to modify its chemical and physical properties. For example, electrophilic fluorinating reagents like N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI) have been utilized to improve the enantioselectivity of products in certain reactions, indicating the potential for synthesizing complex derivatives like 3-fluoro-4-methoxy-N-(2-pyridinylmethyl)benzenesulfonamide through similar methodologies (H. Yasui et al., 2011).
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonyl group attached to a benzene ring, with various substituents influencing the overall molecular architecture and properties. Crystal structure analyses of related compounds have revealed the importance of substituents in determining the supramolecular architecture, as seen in derivatives with methoxy and fluorophenyl groups, which exhibit distinct two-dimensional and three-dimensional architectures, respectively (V. Z. Rodrigues et al., 2015).
Chemical Reactions and Properties
Benzenesulfonamide derivatives participate in various chemical reactions, influenced by their functional groups. For instance, fluorine substitution has been shown to preserve cyclooxygenase-2 (COX-2) inhibitory activity while enhancing selectivity, indicating the potential reactivity and applications of fluorinated benzenesulfonamide derivatives like this compound in medicinal chemistry (Hiromasa Hashimoto et al., 2002).
properties
IUPAC Name |
3-fluoro-4-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O3S/c1-19-13-6-5-11(8-12(13)14)20(17,18)16-9-10-4-2-3-7-15-10/h2-8,16H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZGAJCMYOPANP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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